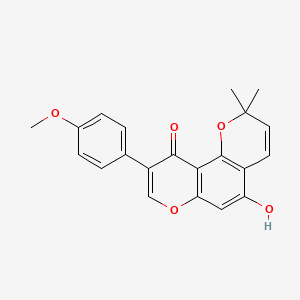
Nrf2/HO-1 activator 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nrf2/HO-1 activator 1 is a compound known for its ability to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which in turn induces the expression of heme oxygenase-1 (HO-1). This activation plays a crucial role in cellular defense mechanisms against oxidative stress and inflammation. The compound has shown potential in neuroprotection and antioxidative activities, making it a subject of interest in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nrf2/HO-1 activator 1 typically involves multi-step organic synthesis. The specific synthetic routes and reaction conditions can vary, but generally include the use of organic solvents, catalysts, and controlled temperature conditions. Detailed synthetic routes are often proprietary and may require access to specialized chemical databases or publications .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring purity and consistency of the final product, and adhering to industrial safety and environmental regulations .
Análisis De Reacciones Químicas
Types of Reactions
Nrf2/HO-1 activator 1 undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, which are crucial for its activation of the Nrf2 pathway.
Reduction: Reduction reactions may also be involved in its metabolic pathways.
Substitution: The compound can undergo substitution reactions, particularly in the presence of specific reagents.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal reaction efficiency .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products are typically intermediates or derivatives that retain the core structure of the activator .
Aplicaciones Científicas De Investigación
Nrf2/HO-1 activator 1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study oxidative stress and antioxidant mechanisms.
Biology: Investigated for its role in cellular defense mechanisms and its potential to modulate gene expression.
Mecanismo De Acción
Nrf2/HO-1 activator 1 exerts its effects by activating the Nrf2 signaling pathway. Under oxidative stress or other pathological stimuli, Nrf2 is released from its inhibitor, Keap1, and translocates to the nucleus. In the nucleus, Nrf2 binds to antioxidant response elements (ARE) in the DNA, leading to the transcription of various cytoprotective genes, including HO-1. HO-1 then catalyzes the degradation of heme into biliverdin, carbon monoxide, and free iron, which collectively contribute to its antioxidant and anti-inflammatory effects .
Comparación Con Compuestos Similares
Nrf2/HO-1 activator 1 can be compared with other similar compounds that activate the Nrf2 pathway, such as:
Sulforaphane: A naturally occurring compound found in cruciferous vegetables, known for its potent Nrf2 activation properties.
This compound is unique in its specific structure and potency, making it a valuable tool in research focused on oxidative stress and neuroprotection.
Propiedades
Fórmula molecular |
C21H18O5 |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
5-hydroxy-9-(4-methoxyphenyl)-2,2-dimethylpyrano[2,3-f]chromen-10-one |
InChI |
InChI=1S/C21H18O5/c1-21(2)9-8-14-16(22)10-17-18(20(14)26-21)19(23)15(11-25-17)12-4-6-13(24-3)7-5-12/h4-11,22H,1-3H3 |
Clave InChI |
VSEYTLWGWLRKQD-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CC2=C(O1)C3=C(C=C2O)OC=C(C3=O)C4=CC=C(C=C4)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




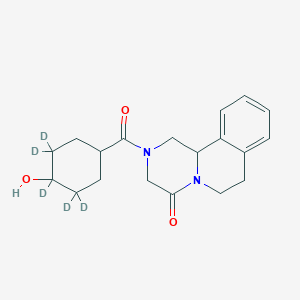
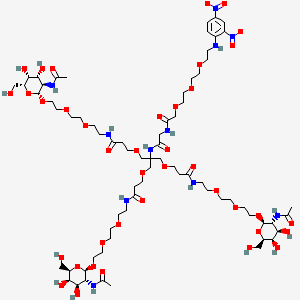
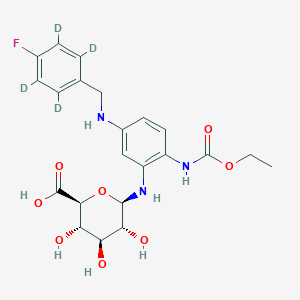


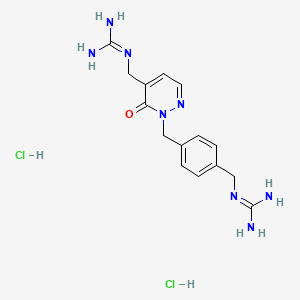
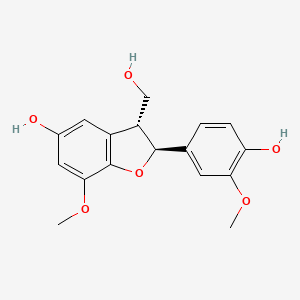
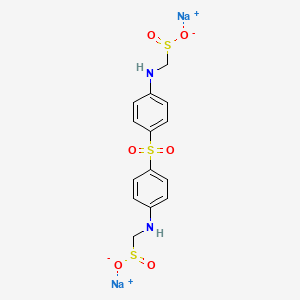
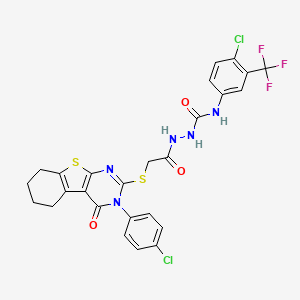

![[(E,3R,4R,5S,6R,9S,10S,11S)-4-acetyloxy-11-[(2S,4E,6R,8R,10E,12S,15R,16R,17R,18R,20E,22E)-16,18-dihydroxy-6,12-dimethoxy-8,11,15,17-tetramethyl-24-oxo-1-oxacyclotetracosa-4,10,20,22-tetraen-2-yl]-1-[formyl(methyl)amino]-10-hydroxy-3,5,9-trimethyldodec-1-en-6-yl] (2S)-2-(dimethylamino)propanoate](/img/structure/B12411237.png)

